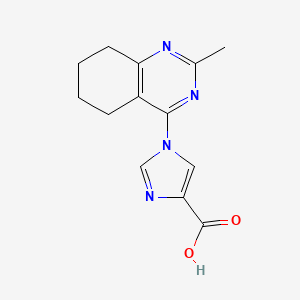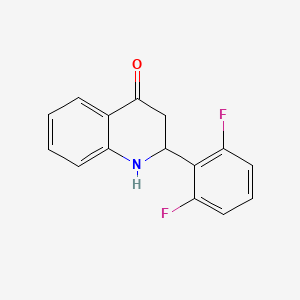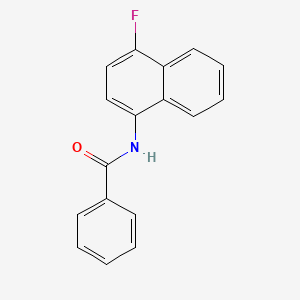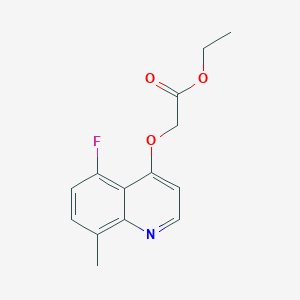
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopropyl group at the 9th position, and a trifluoromethyl group at the 8th position on the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a purine derivative.
Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropylation reaction using cyclopropyl bromide in the presence of a base.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring.
Addition Reactions: The cyclopropyl and trifluoromethyl groups can participate in addition reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino-purine derivative.
Applications De Recherche Scientifique
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes. The cyclopropyl group can induce conformational changes in the target molecules, affecting their function.
Comparaison Avec Des Composés Similaires
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: can be compared with other purine derivatives, such as:
6-Chloropurine: Lacks the cyclopropyl and trifluoromethyl groups, resulting in different chemical and biological properties.
9-Cyclopropylpurine: Does not have the chlorine and trifluoromethyl groups, affecting its reactivity and applications.
8-Trifluoromethylpurine: Missing the chlorine and cyclopropyl groups, leading to distinct interactions and effects.
The unique combination of the chlorine, cyclopropyl, and trifluoromethyl groups in This compound imparts specific chemical and biological properties that differentiate it from other purine derivatives.
Propriétés
Formule moléculaire |
C9H6ClF3N4 |
|---|---|
Poids moléculaire |
262.62 g/mol |
Nom IUPAC |
6-chloro-9-cyclopropyl-8-(trifluoromethyl)purine |
InChI |
InChI=1S/C9H6ClF3N4/c10-6-5-7(15-3-14-6)17(4-1-2-4)8(16-5)9(11,12)13/h3-4H,1-2H2 |
Clé InChI |
QGSSAJJVNOIZIO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C3=C(C(=NC=N3)Cl)N=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11856981.png)
![6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile](/img/structure/B11856982.png)


![4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857001.png)









